![molecular formula C19H13N3O2S B2669893 (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile CAS No. 476668-79-8](/img/structure/B2669893.png)
(Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, commonly known as NTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTB is a member of the acrylonitrile family of compounds, which are widely used in the chemical industry for the production of plastics, fibers, and other materials. In recent years, NTB has gained attention for its unique properties and potential applications in the field of scientific research.
Scientific Research Applications
Anticancer Activities
Heteroarylacrylonitriles have been synthesized and tested for in vitro cytotoxic potency on human cancer cell lines. Studies have shown that compounds with certain substituents, such as 5-nitrothiophen-2-yl, exhibit significant cytotoxic activities. These compounds induce apoptosis in cancer cells, as evidenced by the increase in the activities of caspases 3 and 9, indicating a potential application in cancer therapy (Sączewski et al., 2004).
Optical Applications
Derivatives of heteroarylacrylonitriles have been explored for their photonic applications due to their photoinduced birefringence properties. These compounds are capable of undergoing a trans-to-cis isomerization upon S0–S1 excitation, making them suitable for fabricating photochromic polymers. This property has been utilized in the development of optical switchers and other photonic devices (Szukalski et al., 2015).
Nonlinear Optical Limiting
Thiophene dyes, including thiophene acrylonitrile derivatives, have shown promise in nonlinear optical limiting applications. These materials exhibit two-photon absorption processes, which are essential for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The optical limiting performance of these compounds demonstrates their potential in optoelectronic and photonic devices (Anandan et al., 2018).
Corrosion Inhibition
In the context of corrosion protection, heteroarylacrylonitrile derivatives have been studied for their efficiency in inhibiting mild steel corrosion in acidic media. Theoretical studies have shown that these compounds can effectively protect against corrosion, making them valuable in industrial applications where corrosion resistance is critical (Elusta, 2019).
properties
IUPAC Name |
(Z)-3-(3-methylphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c1-13-4-2-5-14(8-13)9-16(11-20)19-21-18(12-25-19)15-6-3-7-17(10-15)22(23)24/h2-10,12H,1H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPQLZUFAVJYGC-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.